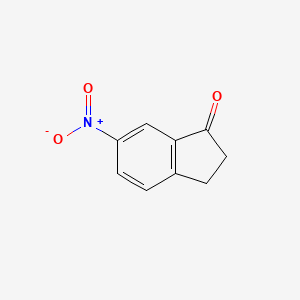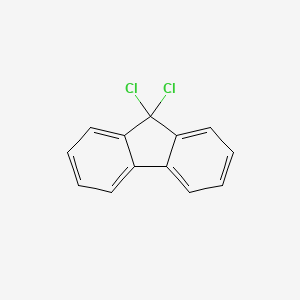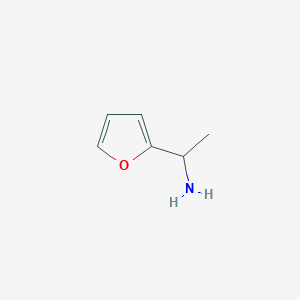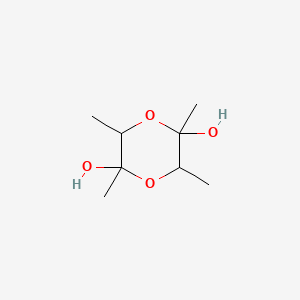
2-(Isothiocyanatomethyl)furan
Übersicht
Beschreibung
2-(Isothiocyanatomethyl)furan, also known as 2-Furfuryl Isothiocyanate, is a chemical compound with the molecular formula C6H5NOS. It is characterized by a furan ring with an isothiocyanatomethyl group attached. This compound is used primarily for research purposes and has various applications in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-(Isothiocyanatomethyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The molecular weight of 2-(isothiocyanatomethyl)furan is 13918 , which could potentially influence its bioavailability.
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that furan derivatives are derived from “green” inedible lignocellulosic biomass, which is renewable, abundant, and sustainable .
Biochemische Analyse
Biochemical Properties
2-(Isothiocyanatomethyl)furan plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine . These interactions can lead to the modification of protein function and structure, which is crucial for studying protein-protein interactions and enzyme activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules . The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity . It can also bind to DNA and RNA, affecting gene expression and transcriptional regulation . These interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects . At higher doses, it can cause significant liver and kidney damage due to its hepatotoxic and nephrotoxic properties . The threshold for these adverse effects is dose-dependent, and careful consideration of dosage is essential for minimizing toxicity in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution pattern of this compound is influenced by its chemical properties, such as solubility and molecular size.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, where it can exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiocyanatomethyl)furan typically involves the reaction of furfuryl alcohol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process can be summarized as follows:
Starting Material: Furfuryl alcohol
Reagent: Thiophosgene
Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, at a temperature range of 0-5°C to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of industrial reactors to handle larger volumes of reactants.
Safety Measures: Implementation of safety protocols to handle toxic reagents like thiophosgene.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Isothiocyanatomethyl)furan undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the furan ring, it readily undergoes electrophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Addition Reactions: Nucleophiles such as amines and alcohols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Halogenated Derivatives: Formed through electrophilic halogenation.
Aminated Derivatives: Formed through nucleophilic addition of amines.
Oxidized Products: Various oxidized forms depending on the oxidizing agent used.
Vergleich Mit ähnlichen Verbindungen
2-Furfurylamine: Similar structure but with an amine group instead of an isothiocyanate group.
2-Furfuryl Alcohol: The precursor in the synthesis of 2-(Isothiocyanatomethyl)furan.
2-Furylmethyl Isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group
Uniqueness: this compound is unique due to its isothiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(isothiocyanatomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYINJACKJQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963599 | |
| Record name | 2-(Isothiocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4650-60-6 | |
| Record name | 2-(Isothiocyanatomethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4650-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furfuryl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)










